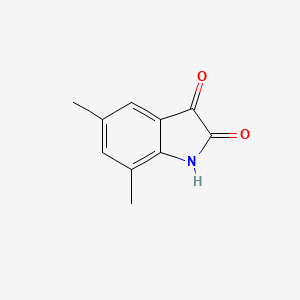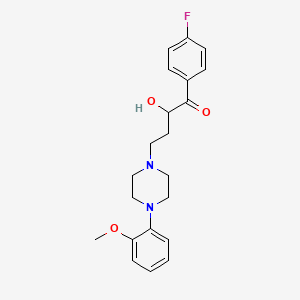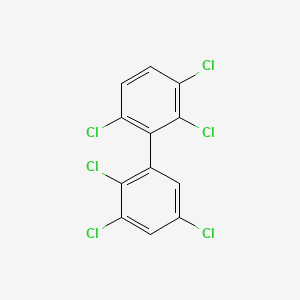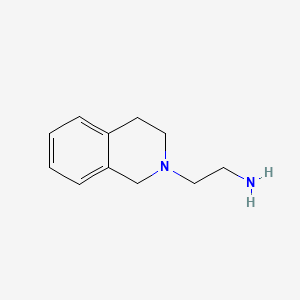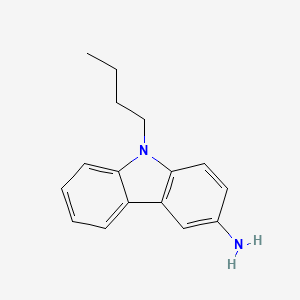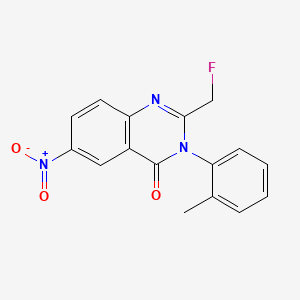
4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Overview
Description
4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is a small molecule that has been widely studied due to its versatile biological activities. It is a quinazolinone derivative, an aromatic heterocyclic compound that is composed of nitrogen, oxygen and carbon atoms. The compound has been the focus of many scientific studies due to its potential applications in the fields of medicine, chemistry, and biochemistry.
Scientific Research Applications
- Application Summary : This compound is used as an inhibitor of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthesis. It affects the ω-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .
- Methods of Application : The study involved examining the effect of the compound on the ω-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .
- Results or Outcomes : The IC50 values of HET0016 for recombinant CYP4A1-, CYP4A2- and CYP4A3-catalyzed 20-HETE synthesis averaged 17.7 nM, 12.1 nM, and 20.6 nM, respectively .
- Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
- Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .
Cytochrome P450 4A Isoform Inhibitory Profile of N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016)
4-Fluoro-2-methylphenol
- Application Summary : Triphenylamine (TPA) and its derivatives have vast practical applications due to their biocompatibility and structural features. They have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science .
- Methods of Application : The specific methods of application would depend on the particular probe being produced .
- Results or Outcomes : This review is based on recent developments and advances in TPA-based small molecular fluorescent probes within the time period 2010–2021 .
- Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
- Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .
Triphenylamine-based small-molecule fluorescent probes
4-Fluoro-2-methylphenol
- Application Summary : Triphenylamine (TPA) and its derivatives have vast practical applications due to their biocompatibility and structural features. They have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science .
- Methods of Application : The specific methods of application would depend on the particular probe being produced .
- Results or Outcomes : This review is based on recent developments and advances in TPA-based small molecular fluorescent probes within the time period 2010–2021 .
- Application Summary : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
- Methods of Application : The specific methods of application would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
- Results or Outcomes : The outcomes would also depend on the specific application. For example, in pharmaceuticals, it could be used to produce a new drug, while in agrochemicals, it could be used to produce a new pesticide .
Triphenylamine-based small-molecule fluorescent probes
4-Fluoro-2-methylphenol
properties
IUPAC Name |
2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWBZTIVGRUKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204828 | |
| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |
CAS RN |
56287-73-1 | |
| Record name | 2-(Fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)
